

An In-Depth Technical Guide to Ethyl Pyridazine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl Pyridazine-4-carboxylate**

Cat. No.: **B1337446**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pyridazine-4-carboxylate is a heterocyclic organic compound featuring a pyridazine ring functionalized with an ethyl ester at the 4-position. The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of **ethyl pyridazine-4-carboxylate**, tailored for professionals in drug discovery and development.

Chemical Identity and Properties

The IUPAC name for the title compound is **ethyl pyridazine-4-carboxylate**. It is also known by its synonym, 4-pyridazinecarboxylic acid ethyl ester.

Table 1: Physicochemical Properties of **Ethyl Pyridazine-4-carboxylate** and Related Compounds

Property	Ethyl Pyridazine-4-carboxylate	Pyridazine-4-carboxylic Acid	Ethyl Pyridine-4-carboxylate
CAS Number	39123-39-2[1]	50681-25-9[2]	1570-45-2[3]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	C ₅ H ₄ N ₂ O ₂ [2]	C ₈ H ₉ NO ₂ [3]
Molecular Weight	152.15 g/mol	124.10 g/mol [2]	151.16 g/mol [3]
Appearance	Not specified	Solid	Colorless to light yellow liquid[4]
Melting Point	Not specified	Not specified	23 °C[3]
Boiling Point	Not specified	Not specified	230 - 235 °C[4]
Solubility	Not specified	Not specified	Slightly soluble in water; soluble in ethanol, ether[4]

Table 2: Spectroscopic Data of Pyridazine-4-carboxylic Acid

Spectroscopic Data	Pyridazine-4-carboxylic Acid
¹ H NMR Spectrum	Data available from Sigma-Aldrich Co. LLC.[5]
¹³ C NMR Spectrum	Data available from Sigma-Aldrich Co. LLC.[5]

Note: Specific experimental data for the title compound is limited in publicly available literature. Data for the parent carboxylic acid and the pyridine analog are provided for reference.

Synthesis and Experimental Protocols

The synthesis of **ethyl pyridazine-4-carboxylate** can be approached through two main strategies: construction of the pyridazine ring with the ester moiety already in place, or esterification of the pre-formed pyridazine-4-carboxylic acid.

Synthesis via Ring Formation

A general and regioselective one-pot, three-component synthesis has been reported for substituted **ethyl pyridazine-4-carboxylates**, which can be adapted for the synthesis of the unsubstituted analog. This method involves the reaction of a 1,3-dicarbonyl compound, a hydrazine, and an α -keto acid.

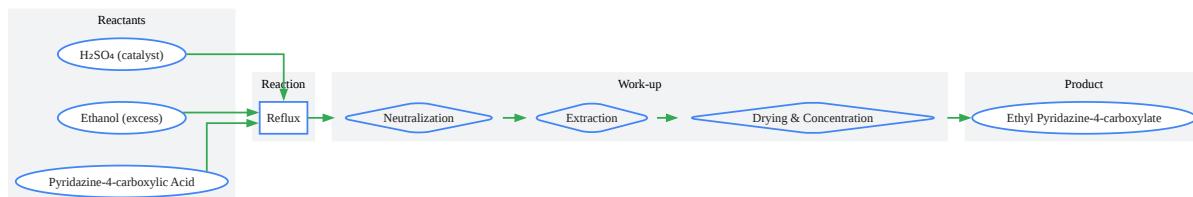
Experimental Protocol: Three-Component Synthesis of Ethyl 6-aryl-3-propylpyridazine-4-carboxylates

This protocol, while for a substituted derivative, provides a foundational methodology.

- **Reagents:** A mixture of an appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), an aryl glyoxal monohydrate, and a hydrazine in water.
- **Procedure:** The reactants are mixed in water and stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the precipitated product is collected by filtration and washed with water.
- **Purification:** The crude product is purified by recrystallization from ethanol.
- **Yields:** Reported yields for various substituted derivatives are in the range of 75-90%.

Synthesis via Esterification

A more direct route involves the esterification of pyridazine-4-carboxylic acid. Standard esterification methods can be employed.


Experimental Protocol: Fischer Esterification

This is a classic acid-catalyzed esterification.

- **Reagents:** Pyridazine-4-carboxylic acid, excess ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- **Procedure:** Pyridazine-4-carboxylic acid is dissolved or suspended in a large excess of ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated under reflux. The reaction is driven to completion by the excess of ethanol.

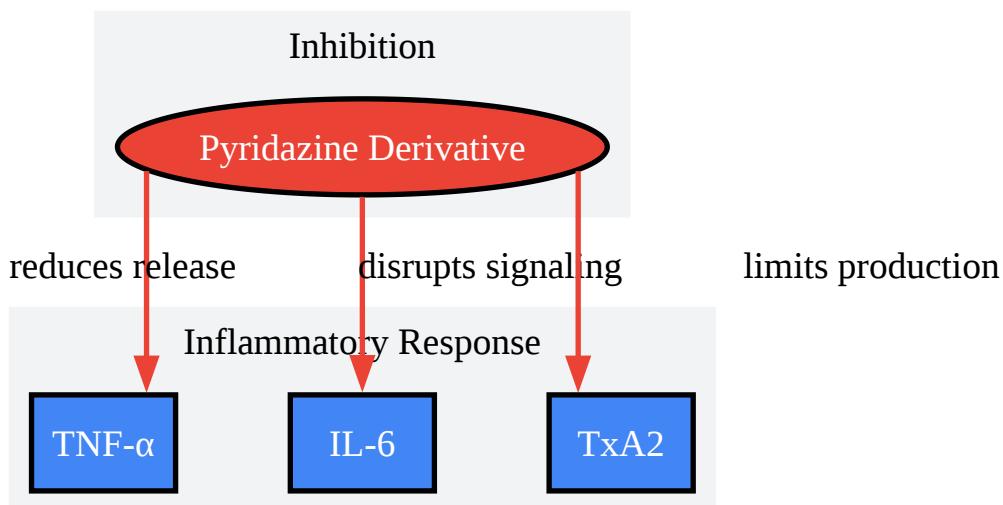
- Work-up: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude ester.
- Purification: The crude **ethyl pyridazine-4-carboxylate** can be purified by distillation or column chromatography.

Experimental Workflow: Fischer Esterification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl Pyridazine-4-carboxylate** via Fischer Esterification.

Biological Activity and Signaling Pathways


Pyridazine-containing compounds are known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. While specific data for **ethyl pyridazine-4-carboxylate** is not extensively documented, the activities of related pyridazine derivatives suggest potential areas of interest for drug discovery.

Pyridazine derivatives have been reported to exhibit a range of biological effects, including:

- Antibacterial
- Muscle relaxant
- Anti-depressant
- Antidiabetic
- Anti-hypertensive
- Analgesic
- Anti-tumor
- Antiviral
- Anti-inflammatory[4]

The anti-inflammatory properties of some pyridazine derivatives are thought to be mediated through the inhibition of key inflammatory pathways.

Potential Signaling Pathways Modulated by Pyridazine Derivatives

[Click to download full resolution via product page](#)

Caption: Potential anti-inflammatory mechanisms of pyridazine derivatives.

Furthermore, various pyridazine-containing molecules have been developed as inhibitors of specific enzymes, highlighting the potential for targeted drug design.

Table 3: Examples of Protein Targets for Pyridazine Derivatives

Target Protein	Therapeutic Area	Reference
ALK5 (TGF- β type I receptor)	Cancer, Fibrosis	[6]
PDE4 (Phosphodiesterase 4)	Inflammatory Diseases	
MAO (Monoamine Oxidase)	Neurological Disorders	[7]

Conclusion

Ethyl pyridazine-4-carboxylate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The pyridazine core imparts favorable physicochemical properties and a propensity for biological activity. While further research is needed to fully elucidate the specific pharmacological profile of **ethyl pyridazine-4-carboxylate**, the extensive bioactivity of the pyridazine class of compounds makes it a molecule of significant interest for researchers and drug development professionals. The synthetic routes outlined in this guide provide a basis for the preparation of this and related compounds for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ethyl pyridine-4-carboxylate [stenutz.eu]

- 4. Ethyl Pyridine-4-Carboxylate | CAS 1126-09-6 | High-Purity Manufacturer & Supplier in China [pipzine-chem.com]
- 5. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl Pyridazine-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337446#iupac-name-for-ethyl-pyridazine-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com